A Comprehensive Technical Guide to the Synthesis and Properties of 6-Bromo-7-chloroquinazoline-2,4-diol
A Comprehensive Technical Guide to the Synthesis and Properties of 6-Bromo-7-chloroquinazoline-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 6-Bromo-7-chloroquinazoline-2,4-diol, a halogenated quinazoline derivative of significant interest in medicinal chemistry. Due to the absence of a directly published synthesis, this document proposes a novel, rational synthetic pathway, grounded in established chemical principles and literature precedents for analogous compounds. The guide offers a detailed, step-by-step protocol for its preparation, alongside a thorough discussion of its predicted physicochemical properties, spectral characteristics, and potential pharmacological applications. This whitepaper is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents, particularly those leveraging the quinazoline scaffold.
Introduction: The Quinazoline-2,4-dione Core in Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its oxidized form, quinazolinone, and particularly the quinazoline-2,4-dione (or 1H,3H-quinazoline-2,4-dione) moiety, are of paramount importance.[2][3] This structural motif is present in a wide array of natural alkaloids and synthetic compounds exhibiting diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4]
The versatility of the quinazoline-2,4-dione core stems from several key features:
-
Structural Rigidity: The fused bicyclic system provides a well-defined three-dimensional structure for interaction with biological targets.
-
Hydrogen Bonding Capabilities: The presence of two lactam functionalities (N-H and C=O groups) allows for the formation of multiple hydrogen bonds, which are crucial for molecular recognition and binding to enzymes and receptors.[5][6]
-
Substitutional Versatility: The benzene ring of the quinazoline nucleus can be readily functionalized with various substituents to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity.
Halogenation of the benzene ring, in particular, has been shown to significantly impact the pharmacological profile of quinazoline derivatives. The introduction of bromine and chlorine atoms, as in the case of 6-Bromo-7-chloroquinazoline-2,4-diol, can enhance binding affinity, improve metabolic stability, and alter the compound's pharmacokinetic properties. This guide focuses on this specific, yet underexplored, di-halogenated derivative.
Proposed Synthesis of 6-Bromo-7-chloroquinazoline-2,4-diol
As a direct and validated synthesis for 6-Bromo-7-chloroquinazoline-2,4-diol is not currently available in the public domain, this guide proposes a rational, multi-step synthetic route. This pathway is designed based on well-established methodologies for the synthesis of quinazoline-2,4-diones, which typically involve the cyclization of a substituted anthranilic acid derivative.
The proposed synthesis is divided into two main stages:
-
Preparation of the Key Intermediate: Synthesis of 2-Amino-4-bromo-5-chlorobenzoic acid.
-
Ring Cyclization: Formation of the 6-Bromo-7-chloroquinazoline-2,4-diol core.
Below is a detailed, step-by-step protocol for this proposed synthesis.
Stage 1: Synthesis of 2-Amino-4-bromo-5-chlorobenzoic acid
The successful synthesis of the target molecule is critically dependent on the preparation of the appropriately substituted anthranilic acid precursor. The proposed route starts from the commercially available 2-amino-5-chlorobenzoic acid.
Step 1: Acetylation of 2-Amino-5-chlorobenzoic acid
-
Rationale: The amino group of the starting material is protected as an acetamide to prevent side reactions during the subsequent bromination step. This directing group will also influence the regioselectivity of the bromination.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-chlorobenzoic acid (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.2 equivalents) dropwise to the solution while stirring.
-
Heat the reaction mixture at reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-acetamido-5-chlorobenzoic acid.
-
Step 2: Regioselective Bromination
-
Rationale: The acetamido group is an ortho-, para-director. In this case, the position ortho to the acetamido group and meta to the carboxylic acid and chloro groups is the most likely site for electrophilic bromination.
-
Protocol:
-
Suspend 2-acetamido-5-chlorobenzoic acid (1 equivalent) in glacial acetic acid.
-
Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the suspension at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 2-acetamido-4-bromo-5-chlorobenzoic acid.
-
Step 3: Hydrolysis of the Acetamide
-
Rationale: The protecting group is removed to regenerate the free amino group, yielding the desired anthranilic acid derivative.
-
Protocol:
-
Reflux the 2-acetamido-4-bromo-5-chlorobenzoic acid (1 equivalent) in an aqueous solution of hydrochloric acid (e.g., 6M) for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-4-bromo-5-chlorobenzoic acid.
-
Stage 2: Cyclization to form 6-Bromo-7-chloroquinazoline-2,4-diol
With the key intermediate in hand, the final step is the formation of the quinazoline-2,4-dione ring. A well-established and straightforward method for this transformation is the reaction with urea.[7][8]
-
Rationale: This reaction proceeds via a condensation mechanism where the amino group of the anthranilic acid reacts with urea, followed by an intramolecular cyclization and elimination of ammonia to form the stable heterocyclic ring system.
-
Protocol:
-
In a round-bottom flask, thoroughly mix 2-amino-4-bromo-5-chlorobenzoic acid (1 equivalent) and urea (3-5 equivalents).
-
Heat the mixture in an oil bath to a temperature of 180-200 °C. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Treat the solid residue with a hot aqueous solution of sodium hydroxide to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 6-Bromo-7-chloroquinazoline-2,4-diol.
-
Collect the product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.
-
Visualizing the Synthetic Pathway
Caption: Proposed synthetic route for 6-Bromo-7-chloroquinazoline-2,4-diol.
Physicochemical Properties and Characterization
The following table summarizes the predicted physicochemical properties of 6-Bromo-7-chloroquinazoline-2,4-diol. These values are estimated based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₄BrClN₂O₂ |
| Molecular Weight | 291.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (expected for quinazoline-2,4-diones) |
| Solubility | Sparingly soluble in water and common organic solvents; Soluble in DMF, DMSO |
| pKa | Estimated acidic pKa for N-H protons: ~7-9 |
Spectroscopic Characterization
The identity and purity of the synthesized 6-Bromo-7-chloroquinazoline-2,4-diol would be confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below:
-
¹H NMR (in DMSO-d₆):
-
Two singlets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two aromatic protons at positions 5 and 8.
-
Two broad singlets at lower field (δ 10-12 ppm), corresponding to the two N-H protons of the lactam rings. These peaks would be exchangeable with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
Signals for the two carbonyl carbons of the dione system (δ 150-165 ppm).
-
Signals for the aromatic carbons, with those directly attached to the halogens showing characteristic chemical shifts.
-
Signals for the quaternary carbons of the fused ring system.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
Broad absorption bands in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibrations of the lactam groups.
-
Strong absorption bands around 1650-1720 cm⁻¹, characteristic of the C=O stretching vibrations of the dione system.
-
Absorption bands in the aromatic region (1400-1600 cm⁻¹) for C=C stretching.
-
Bands in the fingerprint region corresponding to C-Br and C-Cl stretching.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
-
Potential Applications and Future Directions
While the specific biological activity of 6-Bromo-7-chloroquinazoline-2,4-diol has not been reported, the extensive research on related halogenated quinazoline-2,4-diones suggests several promising avenues for investigation.
Anticancer Activity
Many quinazoline-2,4-dione derivatives have been investigated as potent anticancer agents.[3] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases. The presence of halogen substituents can enhance the binding of these molecules to the active sites of such enzymes. Therefore, 6-Bromo-7-chloroquinazoline-2,4-diol should be evaluated for its cytotoxic effects against a panel of human cancer cell lines.
Antimicrobial Properties
The quinazoline scaffold is also known for its antimicrobial activity.[4] Halogenated derivatives, in particular, have shown efficacy against a range of bacterial and fungal pathogens. The title compound could be a valuable lead for the development of new antibiotics, especially in the context of rising antimicrobial resistance.
Other Potential Pharmacological Activities
Derivatives of quinazoline-2,4-dione have also been reported to possess anti-inflammatory, anticonvulsant, and antihypertensive properties.[4] The unique di-halogenation pattern of 6-Bromo-7-chloroquinazoline-2,4-diol may confer novel or enhanced activity in these and other therapeutic areas.
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis and evaluation of the target compound.
Conclusion
6-Bromo-7-chloroquinazoline-2,4-diol represents a promising but currently underexplored molecule in the vast landscape of heterocyclic chemistry. This technical guide has provided a rational and detailed synthetic pathway to enable its preparation in the laboratory. The predicted physicochemical and spectroscopic properties outlined herein will serve as a valuable reference for its characterization. The potential applications in oncology and infectious diseases, extrapolated from the known bioactivities of related compounds, underscore the importance of further research into this novel di-halogenated quinazoline-2,4-dione. It is our hope that this guide will stimulate and facilitate future investigations into the synthesis and therapeutic potential of this and other novel heterocyclic compounds.
References
-
Darwish, K. M., & Al-Obaid, A. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Al-Mukhtar Journal of Sciences, 32(2), 119-143. [Link]
-
Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives: A Review. (2023). Journal of Pharmaceutical Research International, 35(1), 45-62. [Link]
-
Darwish, K. M. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Chemistry & Biology Interface, 9(3), 125-152. [Link]
-
Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications, 18(1), 1-23. [Link]
-
Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2023). World Journal of Pharmaceutical Research, 12(15), 1045-1064. [Link]
-
Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6529. [Link]
-
Li, Y., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16572-16594. [Link]
-
Kuran, B., et al. (2015). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 72(3), 485-491. [Link]
-
Abdel-Aziz, M., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports, 13(1), 4278. [Link]
-
Wolk, J. L., & Frimer, A. A. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5473-5504. [Link]
-
Nasirov, N. S., et al. (2009). Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 45(5), 586-593. [Link]
-
Li, Y., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14098-14119. [Link]
-
Liu, G. (2008). Quinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1688. [Link]
-
Papakonstantinou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link]
-
Willis, M. C., Snell, R. H., Fletcher, A. J., & Woodward, R. L. (2006). Synthesis of Quinazolinediones. Organic Letters, 8(22), 5089-5091. [Link]
-
Zhang, H., & Chen, G. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 427-438. [Link]
-
Navarrete-Vázquez, G., et al. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 9(7), 549-556. [Link]
-
Liu, G. (2008). Quinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 9), o1688. [Link]
-
Song, D., et al. (2023). Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][9][10][11]thiadiazole Moiety and 4-Piperidinyl Linker. Journal of Agricultural and Food Chemistry, 71(49), 19277-19287. [Link]
-
Vishwakarma, R. A., et al. (2017). Integrated Carbon dioxide capture-fixation chemistry via interfacial ionic liquid catalyst in laminar gas/liquid flow. Scientific Reports, 7(1), 1-10. [Link]
-
Jameel, A. A., & Al-Hadedi, A. A. M. (2012). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Journal of Al-Nahrain University, 15(1), 101-109. [Link]
- Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. (2003).
-
Gerasimova, T. N., & Fokin, V. V. (2003). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. Organic & Biomolecular Chemistry, 1(14), 2243-2245. [Link]
-
Sae-joo, W., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58. [Link]
-
Jameel, A. A., & Al-Hadedi, A. A. M. (2012). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Iraqi Journal of Science, 53(4), 856-864. [Link]
-
Luo, J., et al. (2022). Synthesis of quinazolinones. Journal of Organic Chemistry, 87(15), 9864-9874. [Link]
-
Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. (2023). WIPO Patentscope. [Link]
-
Boturyn, D., & Dumy, P. (2001). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. Tetrahedron Letters, 42(15), 2787-2790. [Link]
-
triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. (2014). Tetrahedron Letters, 55(1), 211-214. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (2020).
-
Preparation method of 5-bromo-2-chlorobenzoic acid. (2020). Eureka | Patsnap. [Link]
-
6-Bromo-4-chloro-quinazoline. (n.d.). PubChem. [Link]
-
Bridges, A. J., et al. (2001). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 6(10), 835-844. [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2022). European Patent Office. [Link]
-
8-Bromo-2-chloro-3-ethyl-quinazolin-4-one. (n.d.). PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]
- 8. Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. journals.uob.edu.ly [journals.uob.edu.ly]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
